molecular formula C11H14BNO3 B8121816 (4-(tert-Butoxy)-3-cyanophenyl)boronic acid

(4-(tert-Butoxy)-3-cyanophenyl)boronic acid

Cat. No.: B8121816
M. Wt: 219.05 g/mol
InChI Key: XVTXNIRKNWJPHK-UHFFFAOYSA-N
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Description

(4-(tert-Butoxy)-3-cyanophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a tert-butoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butoxy)-3-cyanophenyl)boronic acid typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a cyano group and a tert-butoxy group. This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butoxy)-3-cyanophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(4-(tert-Butoxy)-3-cyanophenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(tert-Butoxy)-3-cyanophenyl)boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various synthetic pathways. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a cyano group and a tert-butoxy group on the phenyl ring of this compound imparts unique electronic and steric properties, making it a valuable reagent for specific synthetic applications. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

IUPAC Name

[3-cyano-4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO3/c1-11(2,3)16-10-5-4-9(12(14)15)6-8(10)7-13/h4-6,14-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTXNIRKNWJPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)(C)C)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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